molecular formula C23H26N4O B11034898 5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11034898
M. Wt: 374.5 g/mol
InChI Key: FSPXQIJCMMMDIN-UHFFFAOYSA-N
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Description

5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

5-benzyl-4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H26N4O/c1-17-8-10-20(11-9-17)26-12-14-27(15-13-26)23-24-18(2)21(22(28)25-23)16-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,25,28)

InChI Key

FSPXQIJCMMMDIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C

Origin of Product

United States

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